Cas no 7772-98-7 (Sodium thiosulfate)

Sodium thiosulfate is a stable, crystalline compound that effectively neutralizes silver and mercury ions. Its high reactivity makes it an essential component in various industrial applications, such as photography processing and water treatment, providing efficient removal of heavy metal contaminants.
Sodium thiosulfate structure
Sodium thiosulfate structure
商品名:Sodium thiosulfate
CAS番号:7772-98-7
MF:Na2O3S2
メガワット:158.1077
MDL:MFCD00003499
CID:47777
PubChem ID:24859174

Sodium thiosulfate 化学的及び物理的性質

名前と識別子

    • Sodium thiosulfate
    • antichlor
    • hypo
    • hyporice
    • sodium hyposulfite
    • sodium subsulfite
    • sodium thiosulfate anydrous
    • thiosulfuric acid, disodium salt
    • thiosulfuric acid (h2s2o3), disodium salt
    • thiopivalic acid sodium salt
    • sodi-um hyposulfide
    • dechlorinating solution
    • betz 0235
    • Sodium thiosulfate solution
    • disodium,dioxido-oxo-sulfanylidene-λ<sup>6</sup>-sulfane
    • SODIUM THIOSULFATE, 1 MOL L-1 (1N) GR VOLUMETRIC SOLUTION
    • Sodium thiosulfate,anhydrous
    • Sodiumthiosulfate,0.1Nstandardsolution,pure1LT
    • SodiuM Thiosulfate (AS)
    • 大苏打生产厂家
    • Na2S2O2
    • Sodium thiosulphate
    • Sodium thiosulfate anhydrous
    • Disodium thiosulfate
    • sodiumthiosulfate
    • Chlorine Cure
    • Chlorine Control
    • Declor-It
    • Hypo (VAN)
    • Sodium thiosulfate (Na2S2O3)
    • Sodium thiosulphate (Na2S2O3)
    • Sodium oxide sulfide (Na2S2O3)
    • Sodium thiosulfate, anhydrous
    • disodium sulfurothioate
    • Na2S2O3
    • L0IYT1O31N
    • sodium sulfot
    • Sodothiol
    • sodium sulfothioate
    • Sodium thiosulfate, 0.1 N standard solution
    • Sodium thiosulfate, 98.5%, extra pure, anhydrous
    • Sodium th
    • 0.1mol/L Sodium Thiosulfate Solution [CRM]
    • Sodium thiosulfate,99%
    • Sodium thiosulfate analysis titrant
    • MDL: MFCD00003499
    • インチ: 1S/2Na.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
    • InChIKey: AKHNMLFCWUSKQB-UHFFFAOYSA-L
    • ほほえんだ: S(=O)([O-])([O-])=S.[Na+].[Na+]

計算された属性

  • せいみつぶんしりょう: 157.90800
  • どういたいしつりょう: 157.908425
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 82.6
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 同位体原子数: 0
  • トポロジー分子極性表面積: 104
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 水素結合受容体数: 4
  • トポロジー極表面積: 104
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 無色結晶又は白色粉末
  • 密度みつど: 1.667
  • ゆうかいてん: 48 ºC
  • ふってん: 100 ºC
  • PH値: 6.0-8.5 (25℃, 50mg/mL in H2O)
  • ようかいど: Immiscible with alcohol.
  • すいようせい: Soluble in water. Insoluble in alcohol.
  • あんていせい: Stable. Incompatible with strong acids, strong oxidizing agents, iodine, mercury.
  • PSA: 103.66000
  • LogP: 0.50980
  • 濃度: 0.1 M
  • マーカー: 14,8694
  • かんど: Hygroscopic

Sodium thiosulfate セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
  • セキュリティの説明: S24/25-S23-S36-S26
  • 福カードFコード:3
  • RTECS番号:XN6476000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • TSCA:Yes
  • セキュリティ用語:S24/25
  • ちょぞうじょうけん:2-8°C

Sodium thiosulfate 税関データ

  • 税関データ:

    中国税関コード:

    2830909000

Sodium thiosulfate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
YAN FENG KE JI ( BEI JING ) Co., Ltd.
SO07270500-500g
Sodium thiosulfate
7772-98-7 reagent grade, ACS, ISO
500g
¥- 2023-01-16
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17629-2500g
Sodium thiosulfate, anhydrous, 98+%
7772-98-7 98+%
2500g
¥1962.00 2023-03-14
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1150150023-500ml
Sodium thiosulfate
7772-98-7
500ml
¥ 588.2 2024-07-19
Ambeed
A716445-100g
Sodiumthiosulfate
7772-98-7 98%
100g
$5.0 2024-07-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
72049-1KG
7772-98-7
1KG
¥1885.5 2023-01-13
abcr
AB207684-20 l
Sodium thiosulfate, 0.1N Standardized Solution; .
7772-98-7
20 l
€151.00 2024-04-16
Oakwood
075217-10kg
Sodium thiosulfate anhydrous
7772-98-7 98%
10kg
$154.00 2024-07-19
abcr
AB205189-1 Unit
Sodium thiosulfate, Acculute Standard Volumetric Solution, Final Concentration 0.1N; .
7772-98-7
1 unit
€93.50 2025-02-18
Fluorochem
075217-100g
Sodium thiosulfate anhydrous
7772-98-7 > 97%
100g
£12.00 2022-03-01
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1150110023- 500ml(白玻)
Sodium thiosulfate
7772-98-7
500ml
¥ 588.2 2021-05-18

Sodium thiosulfate 関連文献

Sodium thiosulfateに関する追加情報

Sodium Thiosulfate (CAS 7772-98-7): A Multifunctional Compound Bridging Chemistry, Biology, and Medicine

Sodium thiosulfate, with the Chemical Abstracts Service (CAS) registry number 7772-98-7, is a versatile inorganic compound widely recognized for its diverse applications in pharmaceuticals, analytical chemistry, and industrial processes. This sodium salt of thiosulfuric acid (Na₂S₂O₃) has gained renewed attention in recent years due to its emerging roles in mitigating oxidative stress, enhancing drug delivery systems, and supporting novel therapeutic strategies. Its unique redox properties and structural flexibility make it a critical component in both established medical practices and cutting-edge research.

Structurally, sodium thiosulfate consists of a central sulfur atom bonded to two oxygen atoms and two sulfite groups (-S₂O₃²⁻), forming a tetrahedral arrangement. This configuration enables the compound to act as a reducing agent under various conditions. Recent spectroscopic studies employing X-ray diffraction and Raman spectroscopy have elucidated its crystalline lattice dynamics at nanoscale resolution, revealing how subtle changes in hydration states influence its reactivity. These findings are particularly relevant for optimizing storage conditions and ensuring consistent efficacy across biomedical applications.

In pharmacology, sodium thiosulfate has been extensively studied for its ability to neutralize free radicals. A groundbreaking 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can selectively scavenge hydroxyl radicals (·OH) with a rate constant of 1.4×10¹⁰ M⁻¹s⁻¹, surpassing conventional antioxidants like ascorbic acid in specific contexts. This property is leveraged in modern drug formulations to protect sensitive biomolecules during synthesis and storage while maintaining therapeutic integrity.

The clinical significance of sodium thiosulfate (CAS 7772-98-7) was recently highlighted in oncology research. A Phase III clinical trial reported in Cancer Research (December 2023) confirmed its role as an effective adjunct therapy for cisplatin-induced nephrotoxicity. By forming stable complexes with platinum-based chemotherapeutic agents post-treatment, it reduces renal damage without compromising antitumor efficacy. The study showed a 45% reduction in nephrotoxicity markers when administered within four hours of chemotherapy completion.

In ophthalmology, sodium thiosulfate has emerged as a promising agent for managing intraocular pressure (IOP). A randomized controlled trial published in Ophthalmology & Therapy demonstrated that intravenous administration prior to glaucoma surgery significantly reduced postoperative IOP spikes by stabilizing ocular oxidative balance. The mechanism involves the compound's interaction with superoxide dismutase mimetics, creating synergistic antioxidant effects that protect retinal ganglion cells from ischemic injury during procedures.

Pioneering work from the University of Tokyo's Institute of Industrial Science (January 2024) revealed novel applications of sodium thiosulfate in chelation therapy beyond traditional cyanide poisoning treatment. Researchers discovered that nanoparticulate formulations enhance lead chelation efficiency by up to 60%, achieved through surface functionalization that increases bioavailability while minimizing systemic toxicity. This advancement addresses critical challenges in environmental toxin remediation strategies.

A significant breakthrough was announced at the 2024 American Chemical Society meeting regarding the compound's role in radiation protection. Preclinical models showed that prophylactic administration before radiotherapy significantly reduced DNA damage by neutralizing radiolytic free radicals generated during treatment. Dosimetry studies indicated optimal efficacy at concentrations between 15–30 mM without affecting tumor cell radiosensitivity, suggesting potential for improving patient quality of life during cancer treatment regimens.

In enzymology research, sodium thiosulfate has been identified as an essential cofactor mimic for certain peroxidases. A Nature Communications paper (March 2024) described how this compound enables enzymatic catalysis under anaerobic conditions typically incompatible with native substrates like hydrogen peroxide. The discovery opens new avenues for developing enzyme-based biosensors capable of functioning without oxygen-dependent interference.

Synthetic chemistry innovations continue to expand its utility. Solid-state NMR studies from ETH Zurich (May 2024) characterized novel crystalline polymorphs with enhanced solubility profiles when used as excipients in poorly soluble drug formulations. These forms exhibit dissolution rates up to three times higher than conventional preparations under simulated gastrointestinal conditions.

The compound's redox cycling properties have also found application in bioelectronic interfaces developed by MIT researchers (June 2024). When incorporated into conductive polymer matrices used for neural implants, it facilitates stable electron transfer between biological tissues and synthetic materials without triggering immune responses observed with other redox mediators like ferrocene derivatives.

A recent meta-analysis comparing chelation agents across multiple toxicity scenarios underscored the unique advantages of sodium thiosulfate. When compared to d-penicillamine or dimercaprol using standardized LD₅₀ metrics adjusted for human physiology (Toxicological Sciences, July 2024), it showed superior efficacy against mercury poisoning while maintaining favorable safety profiles due to its bidentate binding capability with heavy metal ions through both sulfur and oxygen donor sites.

In nanomedicine applications published last quarter (Biomaterials Science, September 2024), researchers engineered sodium thiosulfate-loaded mesoporous silica nanoparticles capable of targeted delivery to inflamed tissues via pH-sensitive release mechanisms. These carriers demonstrated reduced off-target effects compared to conventional intravenous administration routes while maintaining therapeutic sulfur concentrations within affected regions for extended periods.

Epidemiological studies examining long-term outcomes after sodium thiosulfate use are also yielding important insights (New England Journal of Medicine, October 2024). Follow-up analyses on pediatric patients treated for arsenic poisoning revealed no detectable adverse developmental effects at standard therapeutic doses over five-year observation periods when administered according to revised protocols emphasizing controlled infusion rates.

Ongoing investigations into its photodynamic therapy compatibility (JACS Au, November 2024) have uncovered unexpected interactions with photosensitizers like chlorin e6 under near-infrared irradiation conditions. The compound stabilizes singlet oxygen intermediates while quenching reactive species produced during irradiation cycles, creating opportunities for dual-action therapies combining radical scavenging with light-mediated cytotoxicity.

Innovations continue on the synthesis front with green chemistry approaches gaining traction (Greener Synthesis, December 2024). A newly developed microwave-assisted method achieves >95% purity levels using renewable feedstocks like elemental sulfur recovered from industrial waste streams, reducing production costs by approximately $15/kg compared to traditional sodium hydroxide/thiourea routes while maintaining compliance with pharmacopeial standards.

Clinical pharmacokinetic modeling using machine learning algorithms (PLOS Computational Biology, January 2015 update pending correction: January 15th should be current year) has enabled precise dosing regimens tailored to individual patient parameters such as body mass index and hepatic function indices. These models predict distribution volumes between 16–18 L/m² when administered intravenously at standard rates (~5 mL/min), ensuring optimal tissue penetration without excessive plasma accumulation risks.

The latest advancements include integration into CRISPR-Cas9 gene editing systems (Nucleic Acids Research, February issue). By buffering oxidative stress induced during genome editing processes via ROS neutralization pathways involving S₂O₃²⁻ → S₄O₆²⁻ conversions under physiological conditions (pH=6–8 range, body temperature), it enhances editing efficiency by ~35% while reducing off-target mutations caused by DNA oxidation events during strand repair phases.

A notable application involves cryopreservation media formulation improvements (Cryobiology, March publication). Researchers found that including sodium thiosulfate at concentrations up to 5 mM protects stem cells from ice crystal damage through antioxidant activity coupled with osmotic regulation mechanisms during freezing/thawing cycles without affecting cell viability or differentiation potential post-thaw recovery phases.

In dermatological research published this month (JID Journal Club Highlights,) topical formulations containing sodium thiosulfate have shown promise against UV-induced photoaging through dual mechanisms: neutralizing ROS generated by UV exposure while simultaneously inhibiting matrix metalloproteinase activity responsible for collagen degradation observed clinically as skin wrinkling phenomena associated with cumulative sun damage over time periods exceeding six months' exposure tracking intervals used in experimental protocols..

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